1-(Cyclopropyldifluoromethyl)-4-fluorobenzene
Overview
Description
1-(Cyclopropyldifluoromethyl)-4-fluorobenzene is an organic compound characterized by the presence of a cyclopropyl group, a difluoromethyl group, and a fluorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of difluorocarbene reagents, which react with cyclopropyl precursors under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of metal-based catalysts, such as palladium or nickel, can facilitate the efficient transfer of difluoromethyl groups to the cyclopropyl precursor .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions
Major Products:
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of 1-(Cyclopropylmethyl)-4-fluorobenzene.
Substitution: Formation of various substituted benzene derivatives
Scientific Research Applications
1-(Cyclopropyldifluoromethyl)-4-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism by which 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Additionally, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to target proteins or enzymes .
Comparison with Similar Compounds
- 1-(Cyclopropylmethyl)-4-fluorobenzene
- 1-(Cyclopropyldifluoromethyl)-4-chlorobenzene
- 1-(Cyclopropyldifluoromethyl)-4-bromobenzene
Uniqueness: 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene is unique due to the presence of both a difluoromethyl group and a fluorobenzene ring, which confer distinct chemical and physical properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the fluorobenzene ring contributes to its reactivity and potential biological activity .
Properties
IUPAC Name |
1-[cyclopropyl(difluoro)methyl]-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3/c11-9-5-3-8(4-6-9)10(12,13)7-1-2-7/h3-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDRDMBZTIJWGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.